molecular formula C23H34N2O4S2 B14429956 N,N'-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) CAS No. 83492-50-6

N,N'-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide)

Cat. No.: B14429956
CAS No.: 83492-50-6
M. Wt: 466.7 g/mol
InChI Key: MHHHMXPJFRWJPS-UHFFFAOYSA-N
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Description

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C23H34N2O4S2. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of nonane-1,9-diamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds .

Properties

CAS No.

83492-50-6

Molecular Formula

C23H34N2O4S2

Molecular Weight

466.7 g/mol

IUPAC Name

4-methyl-N-[9-[(4-methylphenyl)sulfonylamino]nonyl]benzenesulfonamide

InChI

InChI=1S/C23H34N2O4S2/c1-20-10-14-22(15-11-20)30(26,27)24-18-8-6-4-3-5-7-9-19-25-31(28,29)23-16-12-21(2)13-17-23/h10-17,24-25H,3-9,18-19H2,1-2H3

InChI Key

MHHHMXPJFRWJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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